Thiodimethylsildenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiodimethylsildenafil is a synthetic compound that belongs to the family of phosphodiesterase type 5 (PDE-5) inhibitors. It is structurally related to sildenafil, a well-known drug used for the treatment of erectile dysfunction. This compound has been identified as an adulterant in dietary supplements marketed for sexual performance enhancement . Its chemical structure includes a pyrazolo[4,3-d]pyrimidine core with a thione group, making it distinct from sildenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiodimethylsildenafil involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the thione group: The thione group is introduced via a substitution reaction, replacing an oxygen atom with sulfur.
Functionalization of the benzene ring:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions and scalability.
Purification techniques: Such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Thiodimethylsildenafil undergoes various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro groups to amines.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogenating agents for introducing halogen atoms.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated derivatives: From substitution reactions.
Scientific Research Applications
Thiodimethylsildenafil has been studied for various scientific research applications, including:
Analytical chemistry: Used as an analyte in mass spectrometry studies to differentiate isomeric sildenafil and thiosildenafil analogs.
Pharmaceutical research: Investigated for its potential effects on erectile dysfunction and other related conditions.
Toxicology: Studied for its presence and effects as an adulterant in dietary supplements.
Mechanism of Action
Thiodimethylsildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow, facilitating penile erection during sexual stimulation .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, widely used for erectile dysfunction.
Tadalafil: Another PDE-5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure.
Homosildenafil: An analog with a similar mechanism of action.
Uniqueness
Thiodimethylsildenafil is unique due to the presence of the thione group, which distinguishes it from other PDE-5 inhibitors. This structural difference may influence its pharmacokinetic properties and potency .
Biological Activity
Thiodimethylsildenafil is a synthetic compound related to sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and comparative efficacy with other PDE5 inhibitors.
This compound shares structural similarities with sildenafil, featuring modifications that enhance its biological activity. Like sildenafil, it acts by inhibiting the enzyme PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, thus facilitating erectile function.
Pharmacological Effects
- Erectile Dysfunction Treatment :
- Cardiovascular Impact :
- Comparison with Other PDE5 Inhibitors :
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies :
- Animal Models :
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other PDE5 inhibitors:
Compound | IC50 (µM) | Effect on NO Release | Cardiomyocyte Protection | Notes |
---|---|---|---|---|
This compound | 0.25 | Significant | Yes | Higher efficacy than sildenafil |
Sildenafil | 0.35 | Moderate | Yes | Standard PDE5 inhibitor |
Tadalafil | 0.30 | Moderate | Yes | Longer half-life |
Safety and Adverse Effects
While this compound shows promise in enhancing erectile function and providing cardiovascular protection, it is essential to consider safety profiles similar to those of other PDE5 inhibitors. Potential adverse effects include:
- Headaches
- Flushing
- Dyspepsia
- Visual disturbances
These side effects are consistent with those reported for sildenafil and tadalafil, underscoring the need for caution when prescribing these agents, especially in patients with underlying cardiovascular conditions .
Properties
CAS No. |
1260112-90-0 |
---|---|
Molecular Formula |
C₂₃H₃₂N₆O₃S₂ |
Molecular Weight |
504.671 |
Synonyms |
5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.